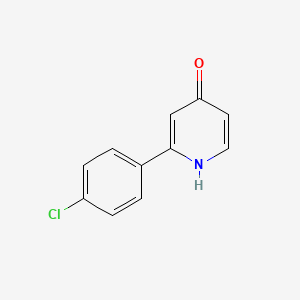
Dicesium;dioxido(oxo)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium;dioxido(oxo)titanium is a compound that belongs to the family of titanium-oxo clusters. These clusters are known for their intriguing molecular structures and functional properties. The compound consists of titanium, oxygen, and cesium atoms, forming a unique structure that has garnered interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dicesium;dioxido(oxo)titanium typically involves the reaction of titanium alkoxides with cesium salts under controlled conditions. One common method is the sol-gel process, where titanium alkoxides are hydrolyzed and condensed in the presence of cesium salts to form the desired compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the final product’s structure and properties .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical vapor deposition (CVD) or hydrothermal methods. These methods allow for the large-scale production of the compound with high purity and consistency. The choice of method depends on the desired application and the specific requirements of the end product .
Analyse Des Réactions Chimiques
Types of Reactions: Dicesium;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of cesium and titanium atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce titanium dioxide, while reduction reactions may yield lower-valent titanium compounds .
Applications De Recherche Scientifique
Dicesium;dioxido(oxo)titanium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and redox reactions. In biology, the compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery and imaging. In medicine, this compound is explored for its potential in cancer treatment and other therapeutic applications. In industry, the compound is used in the production of advanced materials, such as coatings and nanocomposites .
Mécanisme D'action
The mechanism of action of dicesium;dioxido(oxo)titanium involves its ability to undergo photoactivation and redox reactions. Upon exposure to UV light, the compound can generate reactive oxygen species, which can interact with various molecular targets and pathways. This photoactivation process is crucial for its applications in photocatalysis and biomedical fields .
Comparaison Avec Des Composés Similaires
Dicesium;dioxido(oxo)titanium can be compared with other titanium-oxo clusters, such as those doped with transition metals like cobalt and chromium. These similar compounds exhibit diverse structures and tunable photochemical properties.
List of Similar Compounds:- Titanium-oxo clusters doped with cobalt
- Titanium-oxo clusters doped with chromium
- Oxime-based titanium-oxo clusters
- Heterometallic calcium-titanium oxo clusters
Propriétés
IUPAC Name |
dicesium;dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.3O.Ti/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPNNKRGFPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2O3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.676 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)




![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
